3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid
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Overview
Description
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid is a synthetic amino acid derivative that features a furan ring, making it a valuable compound in various fields of scientific research. The presence of the furan ring imparts unique chemical properties, making it an important building block in peptide synthesis and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid typically involves the use of orthogonally protected iodoalanines as precursors. One common method is the palladium-catalyzed Negishi cross-coupling reaction, which allows for the formation of the furan ring . This method involves the use of palladium catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: Reduction reactions can modify the furan ring or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various furan derivatives, modified amino acids, and peptide-based compounds. These products have diverse applications in scientific research and industry.
Scientific Research Applications
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex peptides and other organic compounds.
Biology: It is employed in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: The compound is used in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: It has applications in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid involves its interaction with specific molecular targets and pathways. The furan ring and amino group allow it to participate in various biochemical reactions, influencing protein structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include FMOC-®-3-Amino-3-(2-furyl)-propionic acid and FMOC-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid . These compounds share structural similarities but differ in the position and nature of their functional groups.
Uniqueness
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(furan-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c25-22(26)13-15(12-16-6-5-11-28-16)24-23(27)29-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJEKXVMOCXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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